Lipophilicity (logP) Advantage Over the N-Benzhydryl Analog for CNS and Permeability-Sensitive Assays
The N-cyclohexyl substitution yields a predicted logP of 3.28, approximately 1.5 log units lower than the N-benzhydryl analog (logP ~4.8) [1]. This places the compound within the optimal CNS drug space (logP 2–4) while the benzhydryl analog falls into a range associated with higher metabolic turnover and poorer aqueous solubility. The difference arises from the aliphatic cyclohexyl ring versus the two aromatic phenyl rings in the benzhydryl group.
| Evidence Dimension | LogP (octanol-water partition coefficient, predicted) |
|---|---|
| Target Compound Data | logP = 3.28 |
| Comparator Or Baseline | N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide: logP ~4.8 |
| Quantified Difference | ΔlogP ≈ -1.5 |
| Conditions | SwissADME predictive model (iLogP method); in silico |
Why This Matters
A logP of 3.28 predicts better aqueous solubility and favorable CNS permeability relative to the excessively lipophilic benzhydryl analog, making the cyclohexyl compound a more tractable starting point for CNS-targeted or permeability-limited screening campaigns.
- [1] SwissADME. Predicted logP values for N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide and N-benzhydryl analog. Swiss Institute of Bioinformatics. View Source
